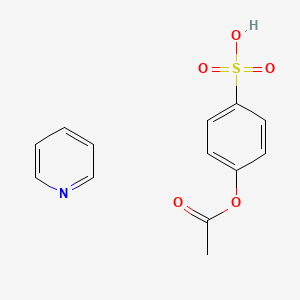
4-(Acetyloxy)benzene-1-sulfonic acid--pyridine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reactants: 4-(Acetyloxy)benzenesulfonic acid, pyridine
- Conditions: Room temperature, stirring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, is common in large-scale production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) typically involves the esterification of 4-hydroxybenzenesulfonic acid with acetic anhydride, followed by the introduction of pyridine. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme can be represented as follows:
-
Esterification
- Reactants: 4-hydroxybenzenesulfonic acid, acetic anhydride
- Catalyst: Sulfuric acid
- Conditions: Reflux at elevated temperatures
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfonate derivatives
Reduction: 4-(Hydroxy)benzene-1-sulfonic acid
Substitution: Nitro or halogenated derivatives of the aromatic ring
Aplicaciones Científicas De Investigación
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their function. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzenesulfonic Acid: Lacks the ester and pyridine groups, making it less versatile in reactions.
4-Acetyloxybenzenesulfonic Acid: Similar but without the pyridine moiety, limiting its applications in coordination chemistry.
Pyridine-4-sulfonic Acid: Contains the pyridine and sulfonic acid groups but lacks the ester functionality.
Uniqueness
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) is unique due to the combination of ester, sulfonic acid, and pyridine functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
181636-95-3 |
|---|---|
Fórmula molecular |
C13H13NO5S |
Peso molecular |
295.31 g/mol |
Nombre IUPAC |
4-acetyloxybenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C8H8O5S.C5H5N/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;1-2-4-6-5-3-1/h2-5H,1H3,(H,10,11,12);1-5H |
Clave InChI |
QOMRUKQECFBKDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
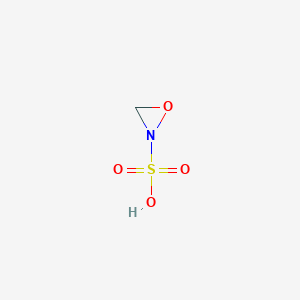

![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
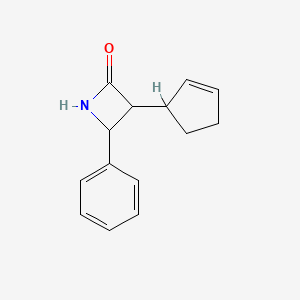
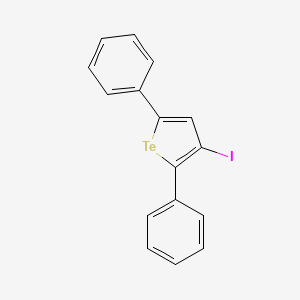
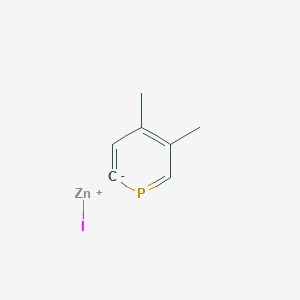
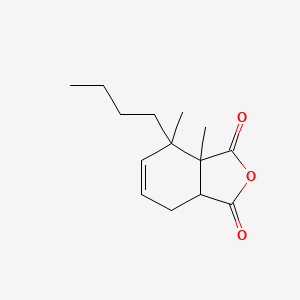

![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)

![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)
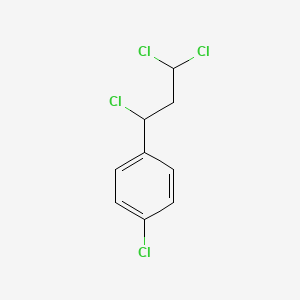
![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
